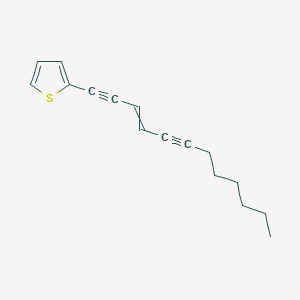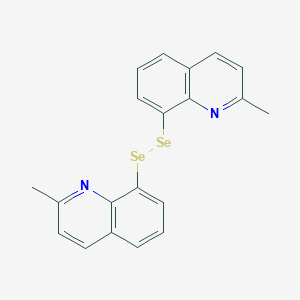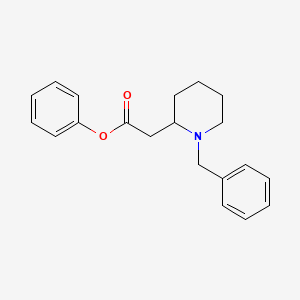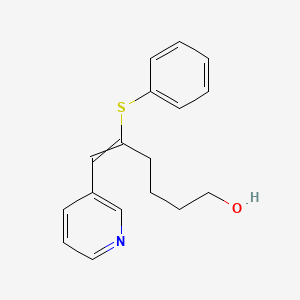
5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL is an organic compound that features a phenylsulfanyl group and a pyridinyl group attached to a hexenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL typically involves multi-step organic reactions. One possible route could be:
Formation of the Hexenol Backbone: Starting with a suitable hexenol precursor, such as 5-hexen-1-ol, which can be synthesized via hydroboration-oxidation of 1-hexene.
Introduction of the Phenylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl halide reacts with the hexenol backbone.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki coupling, using a pyridinyl boronic acid and a halogenated hexenol intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated hexanol derivative.
Substitution: The phenylsulfanyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 gas and a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-one.
Reduction: Formation of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hexanol.
Substitution: Formation of derivatives with different functional groups replacing the phenylsulfanyl group.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The phenylsulfanyl and pyridinyl groups could play a role in binding to molecular targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Phenylsulfanyl)hex-5-EN-1-OL: Lacks the pyridinyl group, which may affect its reactivity and applications.
6-(Pyridin-3-YL)hex-5-EN-1-OL: Lacks the phenylsulfanyl group, which may influence its chemical properties and biological activity.
Uniqueness
5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL is unique due to the presence of both the phenylsulfanyl and pyridinyl groups, which can confer distinct chemical and biological properties. This dual functionality may enhance its utility in various applications compared to similar compounds.
Propiedades
Número CAS |
830320-24-6 |
|---|---|
Fórmula molecular |
C17H19NOS |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
5-phenylsulfanyl-6-pyridin-3-ylhex-5-en-1-ol |
InChI |
InChI=1S/C17H19NOS/c19-12-5-4-10-17(13-15-7-6-11-18-14-15)20-16-8-2-1-3-9-16/h1-3,6-9,11,13-14,19H,4-5,10,12H2 |
Clave InChI |
JJBUIUVHEHHSMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(=CC2=CN=CC=C2)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
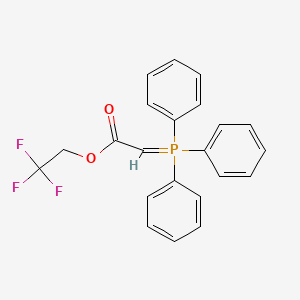
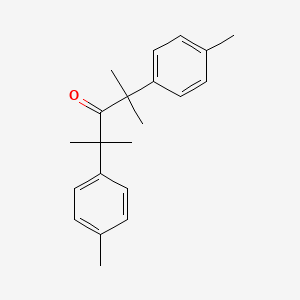
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
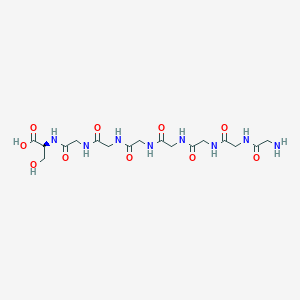
![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)
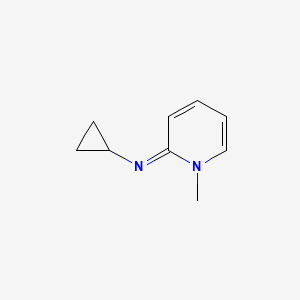

![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
